![molecular formula C15H19N5O4 B2625472 N-(3-morpholinopropyl)-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1574621-99-0](/img/structure/B2625472.png)
N-(3-morpholinopropyl)-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide
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Description
N-(3-morpholinopropyl)-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide is a useful research compound. Its molecular formula is C15H19N5O4 and its molecular weight is 333.348. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The preparation and rearrangement of related compounds, such as 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, have been detailed, demonstrating the synthetic versatility of oxadiazole derivatives. These compounds are prepared through reactions involving thiophosgene and undergo rearrangement catalyzed by metallic copper, leading to the formation of thiadiazole derivatives (Dürüst, Ağirbaş, & Sümengen, 1991).
Antimicrobial Activities
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including oxadiazole derivatives, have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. These compounds, designed to improve lipophilicity for enhanced cellular permeability, have shown varying degrees of potency, highlighting the therapeutic potential of oxadiazole derivatives in treating infectious diseases (Gezginci, Martin, & Franzblau, 1998).
Anti-inflammatory Activities
The anti-inflammatory properties of certain 1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, particularly those with morpholino and pyridyl substitutions, have been noted. These compounds, evaluated through in vivo tests, showed promising results, suggesting potential applications in developing new anti-inflammatory agents (Doria et al., 1986).
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c21-13-11(3-1-4-16-13)15-18-12(19-24-15)14(22)17-5-2-6-20-7-9-23-10-8-20/h1,3-4H,2,5-10H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLYZFWSVOEGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=N2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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